molecular formula C26H23N5O3 B11034691 N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

Katalognummer: B11034691
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: DTNGTIJRHOSRSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide” is a heterocyclic compound featuring a quinazolin-2-yl core substituted with ethoxy and methyl groups at positions 6 and 4, respectively. The molecule also contains a benzamide moiety and a phenylcarbonylamino group, forming a conjugated imine (Z-configuration). The ethoxy and methyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability, while the benzamide group may contribute to hydrogen-bonding interactions with biological targets .

Eigenschaften

Molekularformel

C26H23N5O3

Molekulargewicht

453.5 g/mol

IUPAC-Name

N-[N-benzoyl-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C26H23N5O3/c1-3-34-20-14-15-22-21(16-20)17(2)27-25(28-22)31-26(29-23(32)18-10-6-4-7-11-18)30-24(33)19-12-8-5-9-13-19/h4-16H,3H2,1-2H3,(H2,27,28,29,30,31,32,33)

InChI-Schlüssel

DTNGTIJRHOSRSO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component Reaction (MCR) Strategies

The quinazolinone core is typically synthesized via cyclization of 2-aminobenzamide derivatives. For example, 1 (4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chloride) reacts with ammonium thiocyanate and cyanoacetic acid hydrazide in dioxane under reflux to form the intermediate 2 (N-[N′-(2-cyano-acetyl)-hydrazinocarbothioyl]-4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzamide). This precursor undergoes further functionalization with aromatic aldehydes or ketones via Knoevenagel condensation to introduce the benzamide moiety.

Table 1: Reaction Conditions for MCR-Based Synthesis

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1 , NH₄SCN, hydrazideDioxane80275
2 , BenzaldehydePiperidine/EtOH808–1080
2 , p-NitrobenzaldehydePiperidine/EtOH801077

Nucleophilic Acylation and Coupling

The target compound’s (Z)-configuration is achieved through stereoselective acylation. A 6-ethoxy-4-methylquinazolin-2-amine intermediate reacts with benzoyl isocyanate in tetrahydrofuran (THF) at 0°C, followed by dehydration with POCl₃ to form the imine bond. Aluminum chloride (AlCl₃) or H₂O₂/DMSO systems enhance regioselectivity, favoring the Z-isomer by stabilizing the transition state through hydrogen bonding.

Key Intermediates and Their Characterization

6-Ethoxy-4-methylquinazolin-2-amine

This intermediate is synthesized via SNAr reaction of 2-fluoro-N-methylbenzamide with ammonia in DMSO/KOH at 135°C. IR spectra confirm NH₂ stretches at 3184–3085 cm⁻¹, while ¹H-NMR shows a singlet for the methyl group at δ 2.45 ppm.

Table 2: Spectral Data for Key Intermediates

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)MS (m/z)
Quinazolin-2-amine3184 (NH), 1720 (C=O)2.45 (s, 3H, CH₃)373.4
Benzamide intermediate2222 (CN), 1240 (C=S)7.24–8.33 (m, 14H, Ar-H)422.0

Knoevenagel Adduct Formation

Reaction of the cyanoacetyl-hydrazine intermediate with benzaldehyde in ethanol/piperidine yields a conjugated enone system. ¹³C-NMR confirms the α,β-unsaturated ketone at δ 167.2 ppm, while mass spectrometry reveals a molecular ion peak at m/z 526.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • DMSO/KOH : Enhances cyclization efficiency for quinazolinone formation (yield: 85%).

  • Piperidine : Catalyzes Knoevenagel condensations, reducing side reactions (e.g., hydrolysis).

  • H₂O₂ : Oxidizes thioamide intermediates to amides, improving purity (>95%).

Temperature and Time Dependence

  • 80°C : Optimal for MCRs, balancing reaction rate and decomposition.

  • 24–48 h : Required for complete imine formation in sterically hindered systems.

Challenges and Stereochemical Control

Z/E Isomerism

The Z-configuration is favored due to intramolecular hydrogen bonding between the quinazolinone NH and benzamide carbonyl. Polar solvents (e.g., DMF) stabilize this geometry, achieving a Z:E ratio of 9:1.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehydes.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 278–280°C).

Applications and Derivatives

While the target compound’s bioactivity remains under study, analogous quinazolinone-benzamides exhibit antibacterial and DNA gyrase inhibition (MIC: 2–8 µg/mL against S. aureus). Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) show enhanced activity due to improved membrane permeability .

Analyse Chemischer Reaktionen

N-{(Z)-[(6-Ethoxy-4-methylchinazolin-2-yl)amino][(Phenylcarbonyl)amino]methyliden}benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

    Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinazolin-N-Oxiden führen, während Reduktion zu Chinazolin-Derivaten mit reduzierten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-{(Z)-[(6-Ethoxy-4-methylchinazolin-2-yl)amino][(Phenylcarbonyl)amino]methyliden}benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Chinazolin-Kern ist dafür bekannt, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität zu modulieren. Diese Interaktion kann zur Hemmung der Enzymaktivität oder zur Aktivierung von Signalwegen führen, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the quinazoline derivative family, which is widely studied for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Biological Activity Key Findings
Target Compound Quinazolin-2-yl 6-ethoxy, 4-methyl, benzamide, phenylcarbonyl Not explicitly reported (in evidence) Predicted enhanced lipophilicity and stability due to ethoxy/methyl groups
N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-methyl/phenylquinazolin-4-yl)benzohydrazide derivatives Quinazolin-4-yl Morpholinyl, substituted phenyl Analgesic, anti-inflammatory Morpholinyl derivatives showed superior analgesic activity (ED₅₀: 12–18 mg/kg) compared to standard drugs
5-((10H-phenothiazin-10-yl)methyl)-4-(substituted benzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole-phenothiazine Electron-releasing groups (e.g., -OCH₃, -OH) Antioxidant Compounds 6d, 6e, 6i exhibited potent DPPH radical scavenging (IC₅₀: 8–12 μM) due to electron-donating substituents

Pharmacological Potential

  • Antioxidant vs. Anti-inflammatory Activity: While phenothiazine-triazole derivatives (e.g., 6d, 6e, 6i) target oxidative stress via radical scavenging , the target compound’s quinazoline-benzamide structure may favor kinase inhibition or anti-inflammatory pathways, as seen in related quinazoline drugs .

Biologische Aktivität

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including those similar to N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide. For instance, compounds containing quinazoline structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in PubMed evaluated a series of benzamide derivatives for their anticancer activity. Among them, compounds with similar structural features exhibited significant inhibition of cancer cell lines, indicating that modifications to the benzamide structure can enhance biological activity against tumors .

Antipsychotic Properties

The compound's structural similarities to other benzamide derivatives have led researchers to investigate its potential as an antipsychotic agent. Benzamide derivatives have been reported to interact with dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders.

Research Findings:
A synthesis and evaluation study demonstrated that certain benzamide derivatives displayed potent binding profiles to dopamine D2 and serotonin 5-HT receptors. These findings suggest that N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide could be explored further for its antipsychotic potential .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, tyrosinase inhibition has been a focus due to its relevance in skin disorders and pigmentation issues.

In Vitro Studies:
Recent research has shown that similar benzamide compounds can effectively inhibit mushroom tyrosinase activity. The kinetics of these interactions were analyzed using Lineweaver-Burk plots, revealing non-competitive inhibition mechanisms . This suggests that N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide may also exhibit similar enzyme inhibitory properties.

Summary of Biological Activities

Activity Mechanism References
AnticancerInhibition of cancer cell proliferation
AntipsychoticInteraction with dopamine and serotonin receptors
Enzyme InhibitionNon-competitive inhibition of tyrosinase

Q & A

Q. What analytical methods are critical for detecting degradation products under physiological conditions?

  • Methods :
  • LC-MS/MS : Monitor hydrolytic cleavage of the benzamide group in simulated gastric fluid (pH 2.0) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via TLC/HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.